

An In-depth Technical Guide to C.I. Reactive Orange 5

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Compound of Interest

Compound Name: Reactive Orange 5

CAS No.: 70210-21-8

Cat. No.: B1582776

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This guide provides a comprehensive technical overview of C.I. **Reactive Orange 5**, a monochlorotriazine (MCT) reactive dye. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the molecular characteristics, synthesis, reaction mechanisms, and applications of this important azo dye.

Chemical Identity and Molecular Characteristics

C.I. **Reactive Orange 5** is a single azo class dye known for its bright orange hue.^[1] Its chemical identity is defined by a complex aromatic structure containing a reactive triazine group, which is central to its function. The definitive molecular formula and weight have been established through consistent data from multiple chemical databases.

Molecular Formula and Weight

The accepted molecular formula for C.I. **Reactive Orange 5** is $C_{26}H_{17}ClN_7Na_3O_{10}S_3$.^{[2][3]} This composition leads to a molecular weight of approximately 788.07 g/mol.^{[1][2][4]} Minor variations in reported molecular weight, such as 788.07139, are attributable to differences in calculation methods based on isotopic abundance.^[2]

The systematic IUPAC name for this compound is Trisodium 2-[[7-[[4-chloro-6-(3-sulfophenyl)amino-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-naphthalenyl]azo]benzenesulfonate, which corresponds to its CAS Registry Number 70210-21-8.[2][4][5][6] Another CAS number, 12237-97-7, is also associated with this dye.[1][3]

Structural Representation

The structure of **Reactive Orange 5** is characterized by a naphthalenic chromophore linked to two substituted phenyl rings via an azo bond and an amino bridge. The key functional component is the monochlorotriazine ring, which serves as the reactive "hook" for covalent bond formation.

Caption: Chemical Structure of C.I. **Reactive Orange 5**.

Physicochemical Properties

Reactive Orange 5 presents as a bright orange or orange-red powder.[1][7] It is soluble in water, with a reported solubility of 139 g/L at 20°C.[2] Its high solubility is conferred by the three sulfonate (SO_3^-) groups, which render the molecule anionic and suitable for application in aqueous dyeing systems.

Property	Value	Source(s)
Molecular Formula	$\text{C}_{26}\text{H}_{17}\text{ClN}_7\text{Na}_3\text{O}_{10}\text{S}_3$	[2][3]
Molecular Weight	788.07 g/mol	[1][2][4]
CAS Number	70210-21-8	[2][5][6]
Appearance	Bright orange powder	[1][7]
Water Solubility	139 g/L (at 20°C)	[2]
Chemical Class	Single Azo, Monochlorotriazine	[1][5]

Synthesis and Reaction Mechanism

Understanding the synthesis of **Reactive Orange 5** provides insight into its structure and reactive properties. The manufacturing process is a multi-step condensation and coupling

pathway.

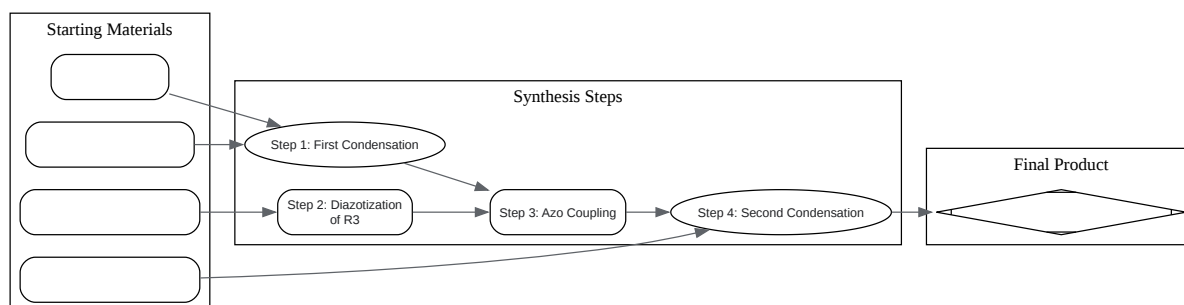
Synthesis Pathway

The synthesis involves three key precursor molecules:

- Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): The source of the reactive triazine ring.
- A Naphtholic Derivative: 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid.
- Two Sulfonated Anilines: 2-Aminobenzenesulfonic acid and 3-Aminobenzenesulfonic acid.

The general manufacturing method can be summarized as follows:[1][2]

- First Condensation: Cyanuric chloride is reacted with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. Due to the differential reactivity of the chlorine atoms on the triazine ring, this reaction can be controlled to achieve mono-substitution.
- Diazotization and Coupling: 2-Aminobenzenesulfonic acid is diazotized and then coupled to the product from the first condensation step to form the azo chromophore.
- Second Condensation: The resulting intermediate is then condensed with 3-Aminobenzenesulfonic acid, substituting a second chlorine on the triazine ring.



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Caption: Generalized synthesis workflow for C.I. **Reactive Orange 5**.

Reaction Mechanism with Substrates

Reactive Orange 5 is a "cold brand" reactive dye, meaning it reacts with cellulosic fibers (e.g., cotton) under alkaline conditions at moderate temperatures. The reaction mechanism is a nucleophilic substitution at the triazine ring.

- **Activation of Cellulose:** Under alkaline conditions (e.g., in the presence of sodium carbonate), the hydroxyl groups of the cellulose polymer are deprotonated to form highly nucleophilic cellulosate anions (Cell-O^-).
- **Nucleophilic Attack:** The cellulosate anion attacks the carbon atom of the triazine ring that is bonded to the chlorine atom.
- **Substitution:** The chlorine atom, being a good leaving group, is displaced, forming a stable, covalent ether bond between the dye molecule and the cellulose fiber.

This covalent bond is responsible for the high wash fastness of reactive dyes compared to direct dyes, which adhere through weaker intermolecular forces.

Applications and Significance

The primary application of **Reactive Orange 5** is in the textile industry for the dyeing and printing of cotton, viscose, and other cellulosic fibers.^{[1][2]} Its bright hue and good fastness properties make it a commercially significant colorant.

While its main use is industrial, its well-defined chemical structure and reactive nature make it a candidate for various research applications:

- **Bioconjugation:** The monochlorotriazine group can react with nucleophilic groups on biomolecules, such as the amine groups of lysine residues in proteins, enabling its use as a chromophoric label.
- **Environmental Science:** As a common textile effluent component, **Reactive Orange 5** is frequently used as a model compound in studies on the degradation and removal of azo dyes from wastewater, utilizing methods like adsorption, ozonation, or microbial degradation.^{[8][9]}
- **Analytical Chemistry:** Its strong absorbance in the visible spectrum allows for its use as a tracer or indicator in certain analytical protocols.^[6]

Analytical Methodologies

The characterization and quantification of **Reactive Orange 5** are essential for quality control and environmental monitoring.

Spectrophotometry

UV-Visible spectrophotometry is the most common method for quantifying the concentration of the dye in solution. The maximum absorbance wavelength (λ_{max}) for **Reactive Orange 5** is typically observed in the orange region of the visible spectrum.

Chromatography

High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is used for separation, identification, and quantification of the dye and its degradation byproducts. This provides higher specificity and sensitivity than spectrophotometry alone.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy can be employed to identify the key functional groups within the dye molecule, confirming its structural integrity or studying its interaction with substrates.[9]

Safety and Handling

As with all azo dyes, C.I. **Reactive Orange 5** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. All products are intended for research and development use by technically qualified individuals.[4]

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